1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene
Description
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is an organic compound with the molecular formula C8H5F4NO2 It is characterized by the presence of a nitro group (-NO2) and a tetrafluoroethyl group (-CF2CF3) attached to a benzene ring
Properties
IUPAC Name |
1-nitro-4-(1,2,2,2-tetrafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHVLTKODGVLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene typically involves the nitration of 4-(1,2,2,2-tetrafluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the para position of the benzene ring.
Industrial Production Methods
Industrial production of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The tetrafluoroethyl group can undergo oxidation under specific conditions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1-Amino-4-(1,2,2,2-tetrafluoroethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group is known to be an electron-withdrawing group, which can influence the reactivity of the benzene ring. The tetrafluoroethyl group imparts unique properties such as increased lipophilicity and stability. These groups can interact with molecular targets and pathways, leading to various chemical and biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: Similar in structure but with an ethoxy group instead of an ethyl group.
1-Nitro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a tetrafluoroethyl group.
Uniqueness
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is unique due to the presence of both a nitro group and a tetrafluoroethyl group, which impart distinct chemical properties
Biological Activity
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a nitro group and a tetrafluoroethyl substituent, suggests potential interactions with biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of 1-nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is primarily attributed to its ability to undergo bioreduction. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids. The tetrafluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that 1-nitro-4-(1,2,2,2-tetrafluoroethyl)benzene possesses antimicrobial properties against various bacterial strains.
- Cytotoxicity : In vitro assays suggest that the compound may induce cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Properties
A study conducted on the antimicrobial efficacy of halogenated compounds revealed that 1-nitro-4-(1,2,2,2-tetrafluoroethyl)benzene exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
Cytotoxicity Studies
In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the micromolar range. This suggests a promising profile for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Enzyme Inhibition
Research focused on enzyme inhibition revealed that 1-nitro-4-(1,2,2,2-tetrafluoroethyl)benzene could inhibit key enzymes involved in the biosynthesis of fatty acids. This inhibition could lead to altered metabolic processes in treated organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
